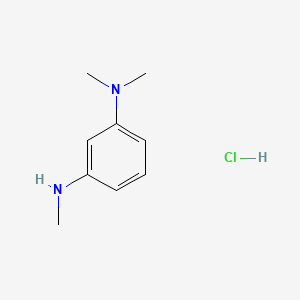
n1,n1,n3-Trimethylbenzene-1,3-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is a diamine derivative of benzene, characterized by the presence of three methyl groups and two amino groups attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride typically involves the reaction of benzene-1,3-diamine with methylating agents under controlled conditions. One common method is the methylation of benzene-1,3-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to neutralize the generated acid.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N1,N1,2-Trimethylbenzene-1,3-diamine
- N1,N1,4-Trimethylbenzene-1,3-diamine
- N1,N1,6-Trimethylbenzene-1,3-diamine
Uniqueness
N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective or suitable.
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
1-N,3-N,3-N-trimethylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-10-8-5-4-6-9(7-8)11(2)3;/h4-7,10H,1-3H3;1H |
InChI Key |
GMEDXSYIJGKUND-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















